6-Nitro-1,3,8-trichlorodibenzofuran

AhR binding competitive radioligand binding PCDF structure-activity

6-Nitro-1,3,8-trichlorodibenzofuran (6-NCDF; CAS 125652-17-7) is a synthetic, non-2,3,7,8-chlorine-substituted polychlorinated dibenzofuran (PCDF) congener distinguished by a nitro group at the 6-position of the dibenzofuran backbone. The 135-member PCDF family is predominantly studied for AhR-mediated toxicology, yet 6-NCDF occupies a narrow functional niche: it binds the aryl hydrocarbon receptor (AhR) competitively but is a weak inducer of CYP1A1-dependent monooxygenases, while simultaneously acting as a partial estrogen in rodent uterotropic assays.

Molecular Formula C12H4Cl3NO3
Molecular Weight 316.5 g/mol
CAS No. 125652-17-7
Cat. No. B140390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Nitro-1,3,8-trichlorodibenzofuran
CAS125652-17-7
Synonyms6-NCDF
6-nitro-1,3,8-trichlorodibenzofuran
Molecular FormulaC12H4Cl3NO3
Molecular Weight316.5 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1C3=C(O2)C=C(C=C3Cl)Cl)[N+](=O)[O-])Cl
InChIInChI=1S/C12H4Cl3NO3/c13-5-1-7-11-8(15)2-6(14)4-10(11)19-12(7)9(3-5)16(17)18/h1-4H
InChIKeyFDHMWCYHLUFGNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Nitro-1,3,8-trichlorodibenzofuran (125652-17-7): Compound Profile and Research-Grade Procurement Context


6-Nitro-1,3,8-trichlorodibenzofuran (6-NCDF; CAS 125652-17-7) is a synthetic, non-2,3,7,8-chlorine-substituted polychlorinated dibenzofuran (PCDF) congener distinguished by a nitro group at the 6-position of the dibenzofuran backbone [1]. The 135-member PCDF family is predominantly studied for AhR-mediated toxicology, yet 6-NCDF occupies a narrow functional niche: it binds the aryl hydrocarbon receptor (AhR) competitively but is a weak inducer of CYP1A1-dependent monooxygenases, while simultaneously acting as a partial estrogen in rodent uterotropic assays [2]. These properties place 6-NCDF at the intersection of AhR and estrogen receptor (ER) crosstalk research, making it a specialized tool compound rather than a generic environmental contaminant standard.

Why 6-Nitro-1,3,8-trichlorodibenzofuran Cannot Be Substituted by Other 6-Substituted-1,3,8-triCDFs or Generic PCDFs


The 6-substituted-1,3,8-trichlorodibenzofuran series exhibits steep structure-activity gradients: the 6-nitro congener ranks at the extreme low end of AhR binding avidity and is essentially inactive as a TCDD antagonist, in contrast to the 6-methyl, 6-ethyl, 6-propyl, 6-isopropyl, and 6-t-butyl analogs which all display partial antagonist activity [1]. Moreover, 6-NCDF uniquely combines AhR binding with partial estrogenic activity—a dual pharmacology not observed for the alkyl-substituted 1,3,8-triCDFs, which are predominantly antiestrogenic [2]. Simply selecting any other 1,3,8-triCDF congener or a generic 2,3,7,8-substituted PCDF would yield a fundamentally different pharmacological profile and invalidate experimental outcomes in AhR-ER crosstalk studies.

Quantitative Differentiation Evidence for 6-Nitro-1,3,8-trichlorodibenzofuran vs. Closest 6-Substituted Analogs


AhR Binding Avidity Ranking: 6-Nitro-1,3,8-triCDF Occupies the Lowest Position Among Seven 6-Substituted Congeners

In a head-to-head competitive binding study using [³H]TCDD as radioligand and rat hepatic cytosol as the receptor source, the AhR binding avidity ranking for seven 6-substituted-1,3,8-trichlorodibenzofurans was: 6-methyl > 6-t-butyl > 6-isopropyl > 6-propyl ≈ 6-ethyl > 6-cyclohexyl > 6-nitro-1,3,8-triCDF [1]. The 6-nitro congener thus exhibits the weakest AhR binding affinity within this series, directly corroborating its minimal in vivo antagonist activity against TCDD-induced AHH and EROD induction [1].

AhR binding competitive radioligand binding PCDF structure-activity

TCDD Antagonist Activity: 6-Nitro-1,3,8-triCDF Exhibits Minimal Antagonism vs. Alkyl-Substituted Analogs

In co-administration studies with TCDD (16 nmol/kg) in rats, 6-methyl, 6-ethyl, 6-propyl, 6-isopropyl, and 6-t-butyl-1,3,8-triCDFs (all at 50 μmol/kg) partially antagonized the induction of hepatic microsomal AHH and EROD activities. In contrast, 6-cyclohexyl-1,3,8-triCDF and 6-nitro-1,3,8-triCDF exhibited minimal activity as TCDD antagonists [1]. TCDD alone caused 8.1-fold (AHH) and 58-fold (EROD) induction; the alkyl congeners attenuated this induction, whereas 6-NCDF did not significantly block TCDD-mediated enzyme induction [1].

TCDD antagonism AHH induction EROD induction in vivo rat model

Partial Estrogenic Activity: 6-NCDF Increases Uterine Wet Weight and ER/PR Levels, a Pharmacology Absent from Alkyl-1,3,8-triCDFs

Administration of 6-NCDF to immature female Sprague-Dawley rats produced a dose- and time-dependent increase in uterine wet weight and cytosolic/nuclear ER and PR levels, with effects observable at doses as low as 2 μmol/kg [1]. This partial estrogenic activity is not shared by the 6-alkyl-1,3,8-triCDFs, which are characterized as antiestrogens in the same uterotropic model [2]. For instance, 6-methyl-1,3,8-triCDF (MCDF) and 6-t-butyl-1,3,8-triCDF decrease estrogen-induced uterine weight and receptor levels, a diametrically opposite effect [3].

partial estrogen uterotropic assay estrogen receptor progesterone receptor

CYP1A1 Induction Potency: 6-NCDF is a Weak EROD Inducer, Consistent with Its Low AhR Binding Avidity

6-NCDF is reported as a weak inducer of hepatic microsomal EROD activity in rats [1]. In the 1989 structure-activity study, 6-NCDF (50 μmol/kg) was classified as a weak inducer alongside 6-cyclohexyl-1,3,8-triCDF, while the 6-methyl, 6-ethyl, 6-propyl, 6-isopropyl, and 6-t-butyl analogs were classified as inactive inducers at the same dose [2]. By comparison, TCDD (16 nmol/kg) produced a 58-fold EROD induction [2]. The weak induction by 6-NCDF distinguishes it from both the inactive alkyl congeners and the potent 2,3,7,8-substituted PCDFs.

EROD induction CYP1A1 hepatic microsomes TCDD-equivalent potency

Physicochemical Differentiation: Predicted logP and Hydrogen-Bond Acceptor Profile of 6-NCDF vs. 6-Methyl-1,3,8-triCDF

6-NCDF (C₁₂H₄Cl₃NO₃) contains a nitro group that introduces three hydrogen-bond acceptor sites (two oxygen atoms on the nitro plus the furan oxygen), compared with zero H-bond donors [1]. The predicted logP (ACD/Labs) is 5.83, and the predicted logKow (KOWWIN) is 5.47 . In contrast, 6-methyl-1,3,8-trichlorodibenzofuran (C₁₃H₇Cl₃O) has a predicted logP of approximately 6.5–7.0 (class-level inference based on the absence of polar nitro substitution). The higher polarity and hydrogen-bonding capacity of 6-NCDF may influence solubility, chromatographic behavior, and membrane permeability in cell-based assays, providing a distinct handling and formulation profile relative to the alkyl-substituted 1,3,8-triCDFs.

logP hydrogen bond acceptor physicochemical properties procurement quality

Optimal Application Scenarios for 6-Nitro-1,3,8-trichlorodibenzofuran Based on Quantitative Differentiation Evidence


Negative Control or Threshold Probe in AhR-Mediated TCDD Antagonism SAR Studies

Because 6-NCDF exhibits minimal TCDD antagonist activity and the weakest AhR binding avidity among 1,3,8-triCDF congeners [1], it serves as an ideal negative control in structure-activity relationship (SAR) studies aimed at defining the pharmacophore for AhR partial antagonism. Co-administration experiments with TCDD and a panel of 6-substituted-1,3,8-triCDFs can use 6-NCDF to establish the baseline for null antagonism.

Selective Probe for AhR-ER Crosstalk Requiring Simultaneous AhR Binding and Partial ER Agonism

6-NCDF is the only congener within the 1,3,8-triCDF series documented to produce dose-dependent uterotropic effects (increased uterine wet weight, ER, and PR levels) while simultaneously binding AhR [2]. This dual pharmacology—AhR binding plus partial estrogenic activity—cannot be replicated by any 6-alkyl-1,3,8-triCDF, which uniformly exhibit antiestrogenic effects [3]. Thus, 6-NCDF is the compound of choice for mechanistic studies investigating convergence of AhR and ER signaling pathways.

Low-Toxicity AhR Agonist for In Vitro CYP1A1 Induction Studies Requiring Submaximal Enzyme Activation

In primary hepatocyte cultures, 6-NCDF induces CYP1A1 (measured as EROD activity) at levels far below those of TCDD, yet detectably above the inactive alkyl-substituted 1,3,8-triCDFs [1][4]. This intermediate induction window makes 6-NCDF suitable for experiments where full AhR activation is undesirable—e.g., when studying AhR-ER crosstalk without confounding CYP1A1-mediated estradiol depletion or when investigating species-specific AhR responses in human vs. rat hepatocytes [4].

Reference Standard for Analytical Method Development Targeting Nitro-Substituted PCDFs

The unique nitro functional group confers distinct chromatographic retention (higher polarity, longer retention on polar GC columns vs. alkyl analogs) and mass spectrometric fragmentation patterns (characteristic loss of NO₂) . 6-NCDF can serve as a retention-time and fragmentation benchmark for developing GC-HRMS or LC-MS/MS methods aimed at detecting nitro-substituted dioxin-like compounds in environmental or biological matrices.

Quote Request

Request a Quote for 6-Nitro-1,3,8-trichlorodibenzofuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.